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Compound of Interest

Compound Name: Azido-PEG5-CH2CO2H

Cat. No.: B605867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG5-CH2CO2H is a heterobifunctional linker molecule widely utilized in the fields of

bioconjugation, drug delivery, and proteomics. Its structure incorporates three key functional

elements: a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer of five units,

and a terminal carboxylic acid. This unique combination of features allows for the sequential

and orthogonal conjugation of different molecules, making it a valuable tool for the construction

of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).[1][2][3] The PEG spacer enhances the solubility

and reduces the immunogenicity of the resulting conjugates.[4][5] This guide provides a

comprehensive overview of the properties of Azido-PEG5-CH2CO2H, detailed experimental

protocols for its use, and logical workflows for its application in bioconjugation.

Core Properties of Azido-PEG5-CH2CO2H
The key properties of Azido-PEG5-CH2CO2H are summarized in the tables below, providing

essential data for its handling, storage, and application in experimental design.

Chemical and Physical Properties
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Property Value Source

Chemical Name

1-(2-Azidoethoxy)-3,6,9,12,15-

pentaoxa-18-octadecanoic

acid

N/A

Molecular Formula C12H23N3O7

Molecular Weight 321.33 g/mol

CAS Number 217180-81-9

Appearance Liquid

Purity Typically ≥95% or 98%

Solubility and Storage
Property Details Source

Solubility

Soluble in water and most

organic solvents such as DCM,

THF, acetonitrile, DMF, and

DMSO.

Storage Conditions

Store at -20°C, protected from

light. For long-term storage, it

is recommended to keep it

under an inert atmosphere.

Handling

Equilibrate to room

temperature before opening.

The compound is hygroscopic.

Experimental Protocols
Azido-PEG5-CH2CO2H is a versatile linker due to its two reactive functional groups that can

be addressed with distinct chemical reactions. The carboxylic acid is typically reacted with

primary amines to form stable amide bonds, while the azide group partakes in "click chemistry"

reactions with alkynes.
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Protocol 1: Amide Bond Formation via EDC/NHS
Coupling
This two-step protocol describes the activation of the carboxylic acid group of Azido-PEG5-
CH2CO2H with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, which then reacts

with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

Azido-PEG5-CH2CO2H

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS

Amine-containing molecule of interest

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

Quenching Solution: 1 M Hydroxylamine or 20-50 mM Tris, lysine, or glycine, pH 8.5

Desalting column

Procedure:

Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening.

Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer

immediately before use.

Activation of Azido-PEG5-CH2CO2H:

Dissolve Azido-PEG5-CH2CO2H in Activation Buffer.

Add the EDC and NHS solutions to the Azido-PEG5-CH2CO2H solution. The molar ratio

of EDC/NHS to the carboxylic acid can be optimized, but a starting point is a 2-5 fold
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molar excess.

Incubate the reaction mixture for 15-30 minutes at room temperature.

Coupling to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in Coupling Buffer.

Add the activated Azido-PEG5-CH2CO2H solution to the amine-containing molecule

solution. A molar excess of the activated linker is typically used.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification:

Purify the resulting conjugate using a desalting column or other appropriate

chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the Azido-PEG5-
CH2CO2H-conjugated molecule and an alkyne-functionalized molecule.

Materials:

Azide-functionalized molecule (from Protocol 1)

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO4)

Reducing agent: Sodium ascorbate
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Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA

(tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

Reaction Buffer: PBS or other suitable buffer, pH 7-8

Solvent: DMSO or DMF for dissolving hydrophobic molecules

Procedure:

Preparation of Stock Solutions:

Prepare a 100 mM stock solution of CuSO4 in water.

Prepare a 200 mM stock solution of the ligand (THPTA for aqueous solutions) in water.

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

Dissolve the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO

or the reaction buffer).

Catalyst Premix:

In a separate tube, mix the CuSO4 and ligand stock solutions in a 1:2 to 1:5 molar ratio.

Let it stand for 1-2 minutes.

Conjugation Reaction:

In the reaction vessel, combine the azide-functionalized molecule and the alkyne-

functionalized molecule (a typical molar ratio is 1:1.2 to 1:5 of azide to alkyne).

Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1

mM is common.

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5

mM.

Incubate the reaction at room temperature for 1-12 hours. The reaction can be monitored

by TLC or LC-MS.
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Purification:

Purify the conjugate using appropriate methods such as size-exclusion chromatography,

affinity chromatography, or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where

the cytotoxicity of copper is a concern. This reaction involves a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

Azide-functionalized molecule

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

Reaction Buffer: PBS or cell culture medium, pH 7.4

Solvent: DMSO or DMF for dissolving hydrophobic molecules

Procedure:

Reagent Preparation:

Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in

a compatible solvent. For biological experiments, ensure the final concentration of organic

solvent (e.g., DMSO) is low (typically <1% v/v).

Conjugation Reaction:

Combine the azide- and cyclooctyne-functionalized molecules in the reaction buffer. A 1.5

to 5-fold molar excess of one reactant is often used to drive the reaction to completion.

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30

minutes to several hours depending on the specific cyclooctyne and reactants.
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Purification:

Purify the conjugate using standard biochemical techniques as described for CuAAC. For

in vitro or cell-based assays, purification may not always be necessary if the unreacted

components do not interfere with the downstream application.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the application of Azido-PEG5-
CH2CO2H in the synthesis of an Antibody-Drug Conjugate (ADC), a prominent application for

this linker.
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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using

Azido-PEG5-CH2CO2H.
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Caption: Logical relationship of the sequential conjugation steps utilizing the dual functionality

of Azido-PEG5-CH2CO2H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605867?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

